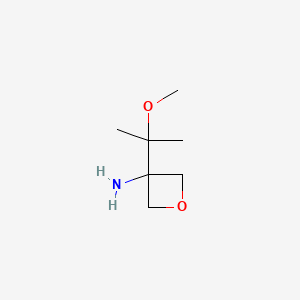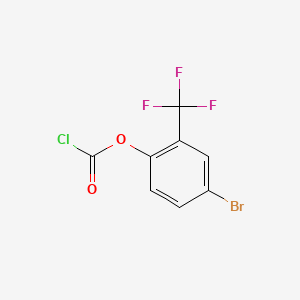![molecular formula C9H10ClNO2 B13606100 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a chlorinated benzo[d][1,3]dioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This is followed by bromination with N-bromosuccinimide (NBS) to obtain the desired product . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an alkaline solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Applications De Recherche Scientifique
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, which is involved in microtubule assembly, leading to mitotic blockade and cell apoptosis .
Comparaison Avec Des Composés Similaires
(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanol: Shares a similar benzo[d][1,3]dioxole structure but differs in functional groups.
1-(7-Chlorobenzo[d][1,3]dioxol-4-yl)ethanol: Another compound with a similar core structure but different substituents.
Uniqueness: 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of a methylmethanamine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
1-(7-chloro-1,3-benzodioxol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H10ClNO2/c1-11-4-6-2-7(10)9-8(3-6)12-5-13-9/h2-3,11H,4-5H2,1H3 |
Clé InChI |
CLAABKJMVAEBQU-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC2=C(C(=C1)Cl)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



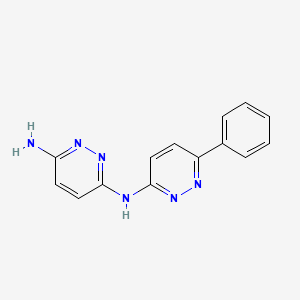
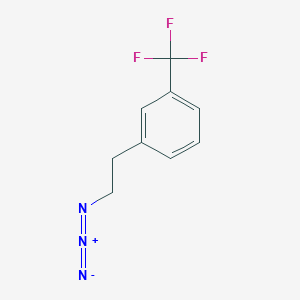
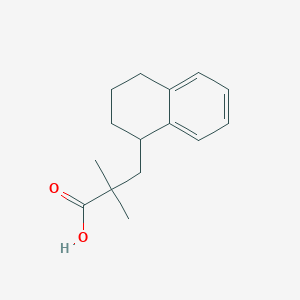

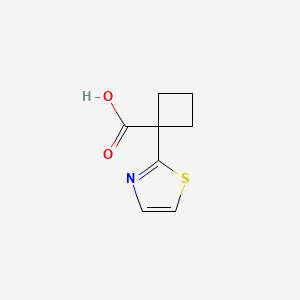
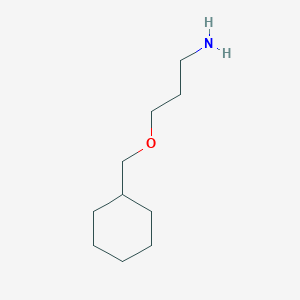
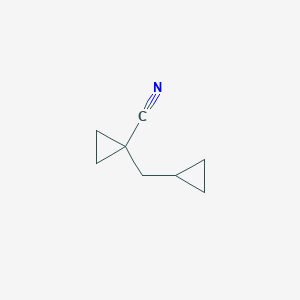
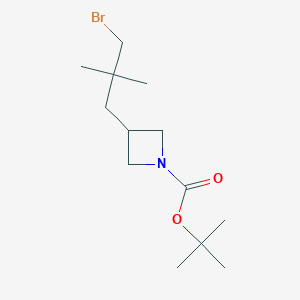
![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)

